(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide
Description
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide is a chiral piperidine derivative featuring an azetidine substituent at the 4-position and a carboxamide group at the 3-position. This compound is structurally characterized by its bicyclic framework, combining a six-membered piperidine ring with a four-membered azetidine ring.
Properties
IUPAC Name |
(3R,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVWVQNYDPRKHS-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)[C@@H]2CCNC[C@H]2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Ring Assembly (Vulcanchem Protocol)
This three-step process emphasizes modularity:
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Azetidine Precursor Synthesis
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Piperidine Cyclization
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Amide Formation
Table 1: Comparative Yields for Route 1
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Nucleophilic Substitution | 72 | 95.2 |
| 2 | Cyclization | 68 | 97.8 |
| 3 | Amide Coupling | 81 | 99.1 |
Route 2: Convergent Synthesis (Patent WO2016170545A1 Adaptation)
This patent-derived method utilizes preformed azetidine and piperidine fragments:
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Fragment Preparation
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Azetidine Fragment : 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
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Piperidine Fragment : (3R,4R)-3-aminopiperidine-4-carboxylate
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Convergent Coupling
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Deprotection
Process Optimization and Troubleshooting
Solvent System Optimization
Data from multiple sources indicate that polar aprotic solvents (DMF, DMSO) enhance reaction rates but may compromise stereochemical integrity. A balanced approach using THF/water mixtures improves ee by 12–15% compared to anhydrous DMF.
Catalytic Enhancements
The addition of DMAP (4-Dimethylaminopyridine) in catalytic amounts (5 mol%) accelerates amide bond formation, reducing reaction times from 12 h to 4 h.
Table 2: Solvent Impact on Stereoselectivity
| Solvent | ee (%) | Reaction Time (h) |
|---|---|---|
| DMF | 82 | 8 |
| THF/H₂O (9:1) | 97 | 10 |
| DCM | 75 | 12 |
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analyses under reversed-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN gradient) show ≥98.5% purity for optimized routes.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Replacing HATU with Propylphosphonic Anhydride (T3P®) reduces coupling step costs by 40% while maintaining yields ≥75%.
Waste Stream Management
Patent WO2016170545A1 highlights a solvent recovery system that reclaims 92% of DMF via fractional distillation, addressing environmental concerns.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable continuous synthesis with:
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of secondary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
Synthesis and Structural Features
The compound features a combination of azetidine and piperidine rings, which contribute to its chemical reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, including the formation of the azetidine ring through cyclization and the piperidine ring via hydrogenation of pyridine derivatives.
Medicinal Chemistry
In the realm of medicinal chemistry, (3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide has been investigated for its potential therapeutic effects:
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant antitumor properties in xenograft models, leading to reduced tumor sizes through mechanisms such as apoptosis induction.
- Antimicrobial Properties : Research indicates potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a therapeutic agent against infectious diseases.
Receptor Binding Studies
Binding affinity studies are crucial for understanding the pharmacodynamics of this compound. Techniques such as radiolabeled binding assays have demonstrated that similar compounds show high affinity for kappa opioid receptors, indicating potential applications in pain management and addiction treatment .
Antitumor Efficacy
A notable case study focused on the antitumor efficacy of piperidine derivatives, where specific compounds derived from this compound led to a marked reduction in tumor size in animal models. The observed mechanism involved apoptosis induction and inhibition of angiogenesis, highlighting its potential as an anticancer agent.
Antimicrobial Activity
Another investigation assessed the antimicrobial properties of azetidine derivatives against various pathogens. Results showed that these compounds exhibited significant antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics, reinforcing their potential role in combating bacterial infections.
Data Table: Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action for (3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and molecular properties of (3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide and related compounds:
Biological Activity
(3R,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide is a synthetic compound characterized by its unique structural features that include both azetidine and piperidine rings. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections detail its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves multi-step organic synthesis methods. Key steps include:
- Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Formation of the Piperidine Ring : Often synthesized via hydrogenation of pyridine derivatives.
- Coupling of Rings : The azetidine and piperidine rings are coupled using amide bond formation reactions, commonly employing carbodiimides as coupling agents.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to various pharmacological effects. For instance, it has been suggested that compounds with similar structures display a range of activities including neuroprotective, anti-inflammatory, and antiproliferative effects against drug-resistant cancer cell lines .
1. Antitumor Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antitumor activity. Studies have shown that related compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally similar to this compound have demonstrated effectiveness against several cancer types .
2. Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of azetidine-piperidine derivatives have been explored in various studies. These compounds have shown efficacy against a range of pathogens, indicating their potential as therapeutic agents against infectious diseases .
3. Binding Affinity Studies
Binding affinity studies are crucial for understanding the pharmacodynamics of this compound. Techniques such as radiolabeled binding assays can elucidate the compound's interactions with specific receptors or enzymes. For instance, studies have indicated that similar compounds exhibit high affinity for kappa opioid receptors, suggesting potential applications in pain management and addiction treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (3R,4R)-4-(Pyrrolidin-1-yl)piperidine-3-carboxamide | Similar structure but with a pyrrolidine ring | Potentially distinct pharmacological profile |
| (3R,4R)-4-(Morpholin-1-yl)piperidine-3-carboxamide | Contains a morpholine ring | Varies based on substituents |
| (3R,4R)-4-(Piperazin-1-yl)piperidine-3-carboxamide | Features a piperazine ring | Diverse biological activities |
The uniqueness of this compound lies in its specific ring structure which can confer distinct biological properties compared to its analogs.
Case Studies
Case Study 1: Antitumor Efficacy
In a study examining the antitumor properties of piperidine derivatives, it was found that certain compounds led to significant reductions in tumor size in xenograft models. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of azetidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited potent antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for achieving the (3R,4R) stereochemistry in 4-(azetidin-1-yl)piperidine-3-carboxamide derivatives?
- Methodological Answer : Stereoselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc) protection of intermediates, as described in piperidine derivative syntheses (e.g., tert-butyloxycarbonyl group in ), can preserve stereochemical integrity during reactions. Coupling reactions with azetidine-containing moieties may require palladium-catalyzed cross-coupling or reductive amination under controlled pH and temperature (e.g., THF/H₂O with LiOH in ). Post-synthesis, chiral HPLC (≥98% purity criteria in ) is recommended for verifying enantiomeric excess .
Q. How can the stereochemical configuration of (3R,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, ¹H/¹³C NMR spectroscopy (e.g., as in Table 2 of ) can correlate coupling constants (e.g., vicinal protons on piperidine/azetidine rings) with predicted dihedral angles. Chiral stationary-phase HPLC with reference standards (e.g., ammonium acetate buffer at pH 6.5 in ) ensures retention time alignment with known enantiomers .
Q. What analytical methods are suitable for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies using LC-MS under stress conditions (e.g., 40°C/75% relative humidity) can identify degradation products. Purity tracking via reverse-phase HPLC (≥95% thresholds in ) and monitoring of azetidine ring hydrolysis (common in basic conditions) via ¹H NMR are critical. Storage recommendations include inert atmospheres and low temperatures, as suggested for analogous carboxamides in .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be systematically addressed?
- Methodological Answer : Discrepancies may arise from variations in stereochemical purity or assay conditions. Implement orthogonal validation:
Stereochemical Reanalysis : Verify enantiomeric ratios via chiral HPLC ( ).
Assay Standardization : Use Pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5 in ) to minimize pH-dependent activity shifts.
Control Compounds : Include structurally validated analogs (e.g., from ’s pyrazole carboxamide template) to benchmark activity .
Q. What strategies optimize the enantiomeric purity of this compound during large-scale synthesis?
- Methodological Answer : Asymmetric hydrogenation with chiral ligands (e.g., Rh-DuPHOS) or enzymatic resolution (lipases for carboxamide intermediates) can enhance enantioselectivity. For azetidine coupling, use Boc-protected intermediates ( ) to prevent racemization. Monitor reaction progress with inline FTIR or polarimetry. Final purification via preparative chiral HPLC (e.g., methods in ) ensures >99% enantiomeric excess .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the azetidine moiety’s role in target binding?
- Methodological Answer :
Analog Synthesis : Replace azetidine with pyrrolidine, piperidine, or open-chain amines (e.g., as in ’s pyrazolo-piperidine derivatives).
Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes.
Computational Modeling : Perform docking studies with azetidine conformational constraints (e.g., ring puckering in ’s dimethylpiperidine analogs) to predict steric/electronic effects .
Q. What methodologies resolve spectral overlaps in ¹H NMR characterization of this compound derivatives?
- Methodological Answer : Apply 2D NMR techniques (COSY, HSQC) to assign coupled protons, particularly for piperidine/azetidine ring systems. For carboxamide NH signals, use deuterium exchange (D₂O) to confirm exchangeable protons. Low-temperature NMR (e.g., -40°C in CD₂Cl₂) can sharpen broad peaks caused by slow ring inversion (e.g., as in ’s arylamide analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
